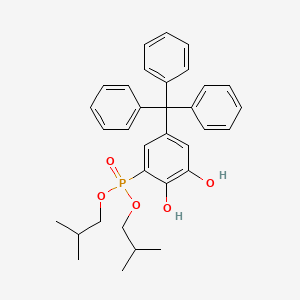
diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate
Overview
Description
Diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate is a specialized organophosphorus compound It features a phosphonate group attached to a phenyl ring substituted with trityl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate typically involves the esterification of the corresponding phosphonic acid with isobutanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphonate ester. The trityl group is introduced via a Friedel-Crafts alkylation reaction, where trityl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the protection of hydroxyl groups, introduction of the trityl group, and subsequent esterification to form the final phosphonate ester. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.
Reduction: The trityl group can be reduced under specific conditions to yield a simpler phenyl phosphonate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenyl phosphonates.
Substitution: Formation of substituted phenyl phosphonates with various functional groups.
Scientific Research Applications
Diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in targeting enzymes involved in disease pathways.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the enzyme’s active site, disrupting normal enzymatic activity and affecting downstream biological pathways.
Comparison with Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Diisobutyl adipate: Another plasticizer with similar structural features.
Diisobutyl terephthalate: Used in polymer production.
Uniqueness: Diisobutyl (2,3-dihydroxy-5-tritylphenyl)phosphonate is unique due to the presence of both trityl and phosphonate groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it has specific applications in enzyme inhibition and advanced material development, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-[bis(2-methylpropoxy)phosphoryl]-5-tritylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37O5P/c1-24(2)22-37-39(36,38-23-25(3)4)31-21-29(20-30(34)32(31)35)33(26-14-8-5-9-15-26,27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-21,24-25,34-35H,22-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMAZHTTBGUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C1=CC(=CC(=C1O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















